molecular formula C20H15Cl2N3O2S B2591520 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893989-91-8

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2591520
CAS No.: 893989-91-8
M. Wt: 432.32
InChI Key: KWYXRRPRPURRHQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a potent and cell-permeable small molecule inhibitor designed to target the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a wide range of pathological conditions. The compound's core structure, featuring an imidazothiazole scaffold, is known to confer high-affinity binding to the kinase domain, effectively suppressing JAK enzymatic activity and subsequent STAT protein phosphorylation and dimerization. Consequently, this inhibitor is a valuable pharmacological tool for investigating the role of JAK/STAT signaling in autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as in oncological contexts where certain cancers are driven by constitutive JAK/STAT activation. Its application extends to basic research aimed at elucidating cytokine biology, immune cell differentiation, and the mechanisms of inflammatory response, providing researchers with a means to dissect this crucial pathway in both in vitro and in vivo models.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYXRRPRPURRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.

    Attachment of the phenyl group: The imidazo[2,1-b]thiazole core is then functionalized with a phenyl group via a Suzuki coupling reaction.

    Introduction of the propanamide moiety: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenoxy)propanoic acid under amide coupling conditions, typically using reagents such as EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative and a substituted aniline.

Conditions Reagents Products Yield
Acidic (HCl, 6M, reflux)HCl in ethanol/water (1:1)2-(2,4-dichlorophenoxy)propanoic acid + 4-(imidazo[2,1-b]thiazol-6-yl)aniline78%
Basic (NaOH, 1M, 80°C)NaOH in aqueous ethanolSodium 2-(2,4-dichlorophenoxy)propanoate + free amine85%

Key Findings :

  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, with faster rates in basic media due to hydroxide ion availability .

  • The imidazothiazole ring remains intact under these conditions, demonstrating its stability to hydrolysis.

Electrophilic Substitution at the Dichlorophenoxy Group

The electron-deficient dichlorophenoxy ring undergoes selective substitution at the para position to the oxygen atom.

Nitration

Reagents Conditions Product Yield
HNO₃/H₂SO₄ (1:2)0–5°C, 2 hr2-(2,4-dichloro-5-nitrophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide62%

Mechanistic Insight :

  • Nitronium ion (NO₂⁺) attacks the para position due to the directing effect of the phenoxy oxygen .

  • Steric hindrance from the adjacent chlorine atoms limits further nitration.

Halogenation

Reagents Conditions Product Yield
Br₂ in CCl₄RT, 1 hr2-(2,4-dichloro-5-bromophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide55%

Limitations :

  • Bromination occurs only under controlled stoichiometry to prevent over-substitution.

Oxidation of the Imidazothiazole Ring

The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

Reagents Conditions Product Yield
H₂O₂ (30%)Acetic acid, 60°C2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl-S-oxide)phenyl)propanamide48%
KMnO₄ (aq)pH 7, 25°C, 6 hr2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl-S,S-dioxide)phenyl)propanamide36%

Structural Impact :

  • Sulfoxide formation increases polarity and hydrogen-bonding capacity, modifying biological activity .

  • Over-oxidation to sulfone reduces ring aromaticity, altering electronic properties.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the phenoxy ring participate in NAS under mild conditions.

Reaction with Amines

Reagents Conditions Product Yield
PiperidineDMF, 80°C, 12 hr2-(2-piperidino-4-chlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide70%

Regioselectivity :

  • The 2-chloro position is more reactive than the 4-chloro due to reduced steric hindrance .

Reaction with Thiols

Reagents Conditions Product Yield
Benzyl mercaptanK₂CO₃, DMSO, 100°C2-(2-benzylthio-4-chlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide65%

Applications :

  • Thioether derivatives exhibit enhanced lipophilicity, improving membrane permeability .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bond, generating aryl radicals.

Conditions Additives Product Yield
UV (254 nm)AIBN in benzene2-(2,4-dihydroxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide40%

Mechanism :

  • Radical intermediates abstract hydrogen from solvent or additives, leading to dechlorination.

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the thiazole ring.

Reagents Conditions Product Yield
Pd(PPh₃)₄, Phenylboronic acidDME, 80°C, 24 hr2-(2,4-dichlorophenoxy)-N-(4-(5-phenylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide58%

Suzuki-Miyaura Specificity :

  • Coupling occurs selectively at the C5 position of the imidazothiazole ring .

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that compounds containing thiazole and imidazo[2,1-b]thiazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Mechanism of Action : The inhibition of COX-1 and COX-2 enzymes leads to reduced production of prostaglandins, mediators of inflammation. Studies have shown that thiazole derivatives can selectively inhibit COX-2 while sparing COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The imidazo[2,1-b]thiazole component of the compound has been linked to anticancer activity. Research has demonstrated that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines through multiple mechanisms.

  • Case Studies :
    • A study showed that imidazo[2,1-b]thiazole derivatives exhibited potent anti-proliferative effects against hepatic cancer cell lines (HepG2), highlighting their potential as therapeutic agents for liver cancer .
    • Another investigation into thiazole-integrated compounds revealed significant activity against breast cancer cell lines (MCF-7), with some derivatives outperforming standard treatments like 5-fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new drug candidates. Studies have identified key structural features that enhance the activity of thiazole and imidazo[2,1-b]thiazole derivatives:

  • Dichlorophenoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Imidazo[2,1-b]thiazole Ring : Essential for anticancer activity; modifications to this moiety can significantly affect potency.

Summary of Findings

ApplicationActivity DescriptionReference
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AnticancerInhibition of cancer cell proliferation in HepG2 and MCF-7

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its interaction with molecular targets such as kinases. The imidazo[2,1-b]thiazole moiety is crucial for binding to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / ID Molecular Formula Key Substituents/Features Biological Target/Activity Reference(s)
Target Compound Not explicitly provided 2,4-Dichlorophenoxy; propanamide; imidazo[2,1-b]thiazole Hypothesized: Antimicrobial, kinase inhibition
SRT1720 (CID: 25232708) C25H24ClN7OS Quinoxaline-2-carboxamide; piperazine-methylimidazo[2,1-b]thiazole SIRT1 agonist (EC50 ~0.16 μM)
SRT2183 (CID: 24180126) C27H24N4O2S Naphthalene-2-carboxamide; 3-hydroxypyrrolidinyl-methylimidazo[2,1-b]thiazole SIRT1 agonist (EC50 ~0.10 μM)
6-(4-(Methylsulfonyl)Phenyl)Imidazo[2,1-b]Thiazole (5) C12H11N2O2S2 Methylsulfonylphenyl; imidazo[2,1-b]thiazole IC50 = 1.4 μM (enzyme inhibition, unspecified target)
BLD-3,4,5-Trimethoxy Derivative C26H29N5O4S Trimethoxybenzamide; piperazine-methylimidazo[2,1-b]thiazole Unspecified (likely kinase or epigenetic modulator)
**1-(5-tert-Butyl-1,2-Oxazol-3-yl)-3-(4-{7-[2-(Morpholin-4-yl)Ethoxy]Imidazo[...] C29H32N6O4S2 Morpholine-ethoxybenzothiazole; tert-butyl oxazole Antineoplastic (preclinical)

Key Observations

Imidazo[2,1-b]Thiazole Core: The imidazo[2,1-b]thiazole scaffold is a common feature in SIRT1 agonists (e.g., SRT1720, SRT2183) and enzyme inhibitors (e.g., compound 5). The target compound lacks the piperazine or hydroxypyrrolidine substituents seen in SRT series, which are critical for SIRT1 binding .

Substituent Impact on Activity: Electron-Withdrawing Groups: The 2,4-dichlorophenoxy moiety in the target compound contrasts with the methylsulfonyl group in compound 5, which shows moderate enzyme inhibition (IC50 ~1.4 μM). Chlorine atoms may enhance membrane permeability or oxidative stability . Amide Linkers: The propanamide linker in the target compound differs from carboxamide linkers in SRT1720/SRT2183. This could alter binding kinetics or metabolic stability .

Biological Targets: SIRT1 Agonists: SRT1720 and SRT2183 exhibit nanomolar potency for SIRT1 activation, linked to metabolic regulation. The absence of a basic amine (e.g., piperazine) in the target compound makes SIRT1 targeting unlikely . Antimicrobial Activity: highlights imidazo[2,1-b]thiazole derivatives with antibacterial properties. The dichlorophenoxy group in the target compound may enhance Gram-negative activity compared to earlier analogs .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS Number: 893989-91-8) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is C20H15Cl2N3O2SC_{20}H_{15}Cl_2N_3O_2S with a molecular weight of 432.3 g/mol. The structure consists of a dichlorophenoxy group and an imidazo[2,1-b]thiazole moiety, which are known to contribute to its biological properties.

Antimycobacterial Activity

Recent studies have highlighted the compound's significant activity against Mycobacterium tuberculosis (Mtb). For instance, one study reported that a related benzo-[d]-imidazo-[2,1-b]-thiazole derivative with a similar structure exhibited an IC50 of 2.03 μM and an IC90 of 15.22 μM against Mtb H37Ra . This suggests that the compound may share similar mechanisms of action.

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than 10 μM in human glioblastoma and melanoma cell lines . The presence of the thiazole ring is critical for cytotoxic activity due to its ability to interact with cellular targets involved in proliferation and survival.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity: Many imidazo[2,1-b]thiazole derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.
  • Induction of Apoptosis: Some studies indicate that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Disruption of Cell Membrane Integrity: Antimicrobial activity may be mediated through disruption of bacterial cell membranes.

Case Studies and Research Findings

Study ReferenceCompound TestedTarget Organism/Cell LineIC50 (μM)IC90 (μM)Notes
IT06Mycobacterium tuberculosis2.0315.22Significant selectivity against Mtb
IT10Mycobacterium tuberculosis2.327.05No acute toxicity observed (>128 μM)
VariousHuman glioblastoma<10N/AHigh cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling phenoxyacetamide intermediates with substituted phenylamines. For example, HATU-mediated coupling in DMF with diisopropylethylamine (DIPEA) as a base is effective for forming amide bonds . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid and amine), reaction time (4–18 hours), and purification via column chromatography (e.g., using hexane:EtOAc gradients). Yield improvements (up to 89%) are achievable by selecting chiral amines or fluorinated benzylamines .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Confirm proton environments (e.g., dichlorophenyl protons at δ 6.8–7.4 ppm, imidazothiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • Melting Point (m.p.) : Consistent m.p. ranges (e.g., 100–130°C) indicate purity .
  • TLC : Monitor reaction progress using Rf values (e.g., 0.58–0.70 in 1:1 hexane:EtOAc) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Pseudomonas spp. (common for phenoxyacetamide derivatives) .
  • Apoptosis Induction : Measure caspase-3/7 activation in glioblastoma (GBM) cell lines (e.g., U87MG) via fluorescence-based assays, referencing ER stress pathway modulators like ER stress inducers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., cyclopropyl, hydroxyethyl, or cyano groups on the benzylamine moiety) .
  • Biological Testing : Compare IC50 values across analogs in target-specific assays (e.g., microbial growth inhibition or ER stress activation).
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like SIRT1 or microbial enzymes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify threshold effects.
  • Cell Line Validation : Use multiple cell lines (e.g., GBM vs. non-cancerous cells) to assess selectivity .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can the compound’s mechanism of action be elucidated using omics approaches?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., ER stress markers like CHOP or GRP78) .
  • Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., SIRT1 activation or microbial enzyme inhibition) .

Q. What crystallographic methods are applicable for structural characterization?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., SIRT1) using vapor diffusion methods. Analyze bond angles and intermolecular interactions (e.g., hydrogen bonds with imidazothiazole nitrogen atoms) .
  • Powder XRD : Confirm crystalline phase purity by matching experimental patterns to simulated data .

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